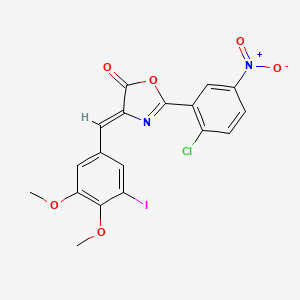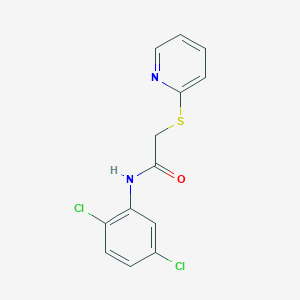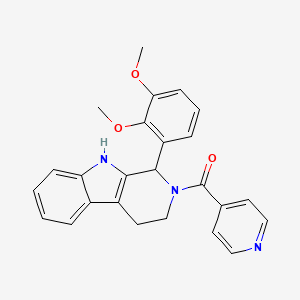![molecular formula C7H14ClNOS B6012330 [2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate](/img/structure/B6012330.png)
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate” is a chemical compound with the empirical formula C7H14ClNOS . It may contain up to 1 equivalent of water and/or trace amounts of dioxane .
Molecular Structure Analysis
The molecular weight of this compound is 195.71 . The SMILES string representation is NCCC1=C©C=CS1.[H]O[H].[H]Cl , and the InChI key is PYOVBHILATVBSP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the sources I found.科学的研究の応用
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate has been used for scientific research purposes, particularly in the study of the central nervous system. It has been found to have a high affinity for the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. MPA has also been used to study the effects of dopamine on the reward system and the development of addiction.
作用機序
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, leading to enhanced dopamine signaling. MPA has also been found to have an affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other amphetamine-like compounds. It has been found to increase locomotor activity, induce hyperthermia, and enhance the release of dopamine and norepinephrine in the brain. MPA has also been found to have anxiogenic effects, which may contribute to its potential for abuse.
実験室実験の利点と制限
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate has several advantages for lab experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in the brain. It is also relatively stable and easy to synthesize, which makes it a cost-effective alternative to other psychoactive compounds. However, MPA has several limitations, including its potential for abuse and the lack of information on its long-term effects.
将来の方向性
For research include the development of new analogues and the study of the long-term effects of MPA.
合成法
[2-(3-methyl-2-thienyl)ethyl]amine hydrochloride hydrate is synthesized through the reaction of 3-methylthiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-1-phenylethanol. The final product is obtained by the addition of hydrochloric acid to the reaction mixture.
Safety and Hazards
特性
IUPAC Name |
2-(3-methylthiophen-2-yl)ethanamine;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS.ClH.H2O/c1-6-3-5-9-7(6)2-4-8;;/h3,5H,2,4,8H2,1H3;1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVBHILATVBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCN.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(5-bromo-1H-indol-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B6012250.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6012256.png)


![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![4-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6012289.png)
![N-allyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6012297.png)
![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N,N-dimethyl-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6012325.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)

![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![1-{2-[(cycloheptylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6012345.png)
